molecular formula C15H16N2O3 B2695327 N-((6-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034394-64-2

N-((6-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Cat. No. B2695327
CAS RN: 2034394-64-2
M. Wt: 272.304
InChI Key: QRCLMMHJRRHLKG-UHFFFAOYSA-N
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Description

“N-((6-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . This compound has been used in the design and synthesis of anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds involves heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol . The subsequent treatment of the resulting amide with excess diphosphorus pentasulfide in anhydrous toluene under reflux affords the corresponding thioamide . The thioamide is then oxidized with potassium ferricyanide in alkaline medium to yield the final product .


Molecular Structure Analysis

The molecular structure of this compound has been refined with weighted least-squares refinement on F2 for better convergence .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of pyridin-2-amine with furan-2-carbonyl chloride, followed by the reaction of the resulting amide with diphosphorus pentasulfide, and finally the oxidation of the resulting thioamide .

Scientific Research Applications

Novel Antiprotozoal Agents

Research by Ismail et al. (2004) explored novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as potent antiprotozoal agents. These compounds, including derivatives of furan, demonstrated strong DNA affinities and showed excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as treatments for trypanosomiasis and malaria (Ismail et al., 2004).

Synthesis and Properties of Heterocyclic Compounds

El’chaninov and Aleksandrov (2017) investigated the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline. This work highlighted the chemical reactions and transformations that furan derivatives can undergo, showcasing their versatility in creating various heterocyclic compounds with potential applications in developing new pharmacologically active substances (El’chaninov & Aleksandrov, 2017).

Amplifiers of Phleomycin

Brown and Cowden (1982) described the synthesis of unfused heterobicycles, including those with furan-2-yl substituents, which act as amplifiers of phleomycin against Escherichia coli. This research points to the potential use of such compounds in enhancing antibiotic efficacy, a critical area of study given the global challenge of antibiotic resistance (Brown & Cowden, 1982).

PET Imaging of Microglia

Horti et al. (2019) developed a PET radiotracer, [11C]CPPC, for imaging of reactive microglia and disease-associated microglia in neuroinflammation. This work demonstrates the utility of furan-2-carboxamide derivatives in neuroimaging, providing a noninvasive tool to study neuroinflammatory conditions in vivo (Horti et al., 2019).

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available literature, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Future Directions

The future directions for this compound could involve further development and evaluation of its anti-tubercular activity. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(14-4-2-8-20-14)17-10-11-5-6-12(16-9-11)13-3-1-7-19-13/h1,3,5-7,9,14H,2,4,8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCLMMHJRRHLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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